

The Influence of Pressure on Carbon Dioxide Solubility in Water: A Technical Guide

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This technical guide provides a comprehensive analysis of the effects of pressure on the solubility of carbon dioxide (CO2) in water. A thorough understanding of this relationship is critical in numerous scientific and industrial applications, including pharmaceutical manufacturing, beverage carbonation, and geological carbon sequestration. This document outlines the fundamental principles, presents quantitative data, details experimental methodologies, and provides visual representations of the underlying concepts.

Core Principle: Henry's Law

The solubility of a gas in a liquid is fundamentally governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. [1][2][3] For carbon dioxide in water, this relationship can be expressed as:

C = kH * P

Where:

- C is the concentration of dissolved CO2 in water (typically in mol/L).
- kH is the Henry's Law constant for CO2 in water, which is dependent on temperature.[1][4]
- P is the partial pressure of the CO2 gas above the water (typically in atmospheres).



This direct proportionality means that as the pressure of carbon dioxide gas increases, its solubility in water also increases.[5][6][7] This principle is the cornerstone of understanding and predicting the behavior of CO2 in aqueous solutions under various pressure conditions.

Quantitative Data: Solubility of CO2 in Water at Various Pressures and Temperatures

The following tables summarize the solubility of carbon dioxide in water at different pressures and temperatures, compiled from various experimental studies.

Table 1: Solubility of Carbon Dioxide (mole fraction x 1000) in Water at Various Partial Pressures and Temperatures[8]

Temper ature (°C)	5 kPa	10 kPa	20 kPa	30 kPa	40 kPa	50 kPa	100 kPa
0	0.067	0.135	0.269	0.404	0.538	0.671	1.337
5	0.056	0.113	0.226	0.338	0.451	0.564	1.123
10	0.048	0.096	0.191	0.287	0.382	0.477	0.950
15	0.041	0.082	0.164	0.245	0.327	0.409	0.814
20	0.035	0.071	0.141	0.212	0.283	0.353	0.704
25	0.031	0.062	0.123	0.185	0.247	0.308	0.614
30	0.027	0.054	0.109	0.163	0.218	0.271	0.541
35	0.024	0.048	0.097	0.145	0.193	0.242	0.481
40	0.022	0.043	0.087	0.130	0.173	0.216	0.431
50	0.018	0.036	0.071	0.107	0.142	0.178	0.354

Table 2: High-Pressure Solubility of Carbon Dioxide in Water[9][10]



Temperature (°C)	Pressure (atm)	Solubility (g CO2 / 100g H2O)
50	25	0.48
50	50	0.88
50	100	1.55
50	200	2.50
50	400	3.55
50	700	4.55
75	25	0.42
75	50	0.78
75	100	1.35
75	200	2.10
75	400	2.90
75	700	3.70
100	50	0.65
100	100	1.10
100	200	1.70
100	400	2.40
100	700	3.10

Experimental Protocols for Measuring CO2 Solubility

Several experimental methods are employed to measure the solubility of carbon dioxide in water under pressure. A common approach is the volumetric method, which involves bringing a known volume of water into contact with a known volume of CO2 at a specific temperature and

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pressure.[11] The change in the gas volume after equilibrium is reached allows for the calculation of the amount of dissolved gas.

A more detailed experimental protocol based on a pressure-decay method is outlined below:

Objective: To determine the solubility of CO2 in deionized water at a given temperature and various pressures.

Apparatus:

- A high-pressure equilibrium vessel equipped with a magnetic stirrer.
- A gas burette or piston-cylinder arrangement for precise gas volume measurement.
- A pressure transducer for accurate pressure readings.
- A temperature controller and a constant-temperature bath.
- A vacuum pump for degassing the solvent.

Procedure:

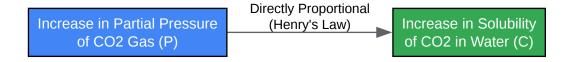
- Degassing the Solvent: A known volume of deionized water is placed in the equilibrium vessel. The vessel is then connected to a vacuum line, and the water is degassed by applying a vacuum and stirring for a sufficient period to remove any dissolved gases.[11]
 This process is typically repeated until the measured pressure equals the vapor pressure of the water at the experimental temperature.[11]
- Gas Introduction: The degassed water is brought to the desired experimental temperature in the constant-temperature bath. Carbon dioxide gas is then slowly introduced into the equilibrium vessel from the gas burette.
- Equilibration: The system is allowed to equilibrate at the desired pressure. The magnetic stirrer ensures thorough mixing of the gas and liquid phases to facilitate dissolution and reach equilibrium.
- Measurement: Once the pressure inside the vessel stabilizes, indicating that equilibrium has been reached, the final volume of the gas in the burette is recorded.



Calculation: The amount of dissolved CO2 is determined by the difference between the initial
and final volumes of the gas in the burette, taking into account the temperature, pressure,
and the ideal gas law or a more suitable equation of state.

Visualizing the Concepts

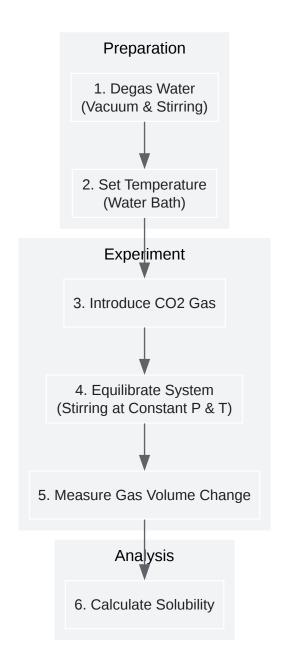
The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.



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Caption: The direct relationship between CO2 partial pressure and its solubility in water as described by Henry's Law.



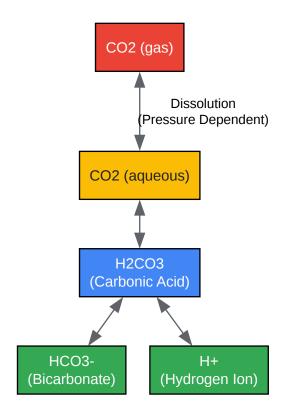


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Caption: A generalized workflow for the experimental determination of CO2 solubility in water under pressure.

When carbon dioxide dissolves in water, it forms carbonic acid, which then dissociates into bicarbonate and hydrogen ions. This equilibrium is also influenced by pressure.





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Caption: The chemical equilibrium of carbon dioxide in water, initiated by pressure-driven dissolution.

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